![molecular formula C18H22N8O6 B5821042 4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5821042.png)
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a nitrophenyl group, and morpholine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of morpholine groups: Morpholine substituents can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Formation of the final compound: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Disrupting cell membranes: Leading to cell death or altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide
- 4-amino-N,N-dimethyl-benzenesulfonamide
- 4-aminoquinoline derivatives
Uniqueness
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide stands out due to its unique combination of an oxadiazole ring, nitrophenyl group, and morpholine substituents
Properties
IUPAC Name |
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O6/c19-17-16(22-32-23-17)18(27)21-20-11-12-9-15(26(28)29)14(25-3-7-31-8-4-25)10-13(12)24-1-5-30-6-2-24/h9-11H,1-8H2,(H2,19,23)(H,21,27)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSZHSFJBPJWBK-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C=NNC(=O)C3=NON=C3N)[N+](=O)[O-])N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC(=C(C=C2/C=N/NC(=O)C3=NON=C3N)[N+](=O)[O-])N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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